4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Coordination chemistry MOF synthesis Ligand design

4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 1503153-88-5; molecular formula C₈H₆N₄O₂, MW 190.16) is an N-unsubstituted 1,2,3-triazole-5-carboxylic acid bearing a pyridin-4-yl substituent at the C4 position of the triazole ring. This heterocyclic scaffold places both a carboxylic acid and a 4-pyridyl group in direct adjacency on the triazole core, generating a rigid, bifunctional ligand architecture with distinct metal-coordination geometry and hydrogen-bonding patterns compared to its regioisomeric (pyridin-2-yl, pyridin-3-yl) and N-substituted analogues.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 1503153-88-5
Cat. No. B1470221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
CAS1503153-88-5
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNN=C2C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12)
InChIKeySHRUJYCUEGMQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic Acid (CAS 1503153-88-5): Structural Identity and Procurement Baseline


4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 1503153-88-5; molecular formula C₈H₆N₄O₂, MW 190.16) is an N-unsubstituted 1,2,3-triazole-5-carboxylic acid bearing a pyridin-4-yl substituent at the C4 position of the triazole ring . This heterocyclic scaffold places both a carboxylic acid and a 4-pyridyl group in direct adjacency on the triazole core, generating a rigid, bifunctional ligand architecture with distinct metal-coordination geometry and hydrogen-bonding patterns compared to its regioisomeric (pyridin-2-yl, pyridin-3-yl) and N-substituted analogues [1]. Commercially available at 97% purity from multiple suppliers , this compound serves primarily as a research chemical and synthetic building block for medicinal chemistry, coordination chemistry, and materials science applications.

Why In-Class 4-Aryl-1H-1,2,3-triazole-5-carboxylic Acids Cannot Be Interchanged with 4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic Acid


Within the 4-aryl-1H-1,2,3-triazole-5-carboxylic acid series, simple substitution of the aryl group—from 4-pyridyl to 3-pyridyl, 2-pyridyl, or phenyl—produces compounds with identical molecular formulae yet fundamentally divergent physicochemical, coordination, and biological recognition properties. The pyridin-4-yl isomer positions the heterocyclic nitrogen para to the triazole attachment point, generating a linear, rod-like ligand geometry with a nitrogen lone pair oriented along the molecular axis; this contrasts sharply with the 2-pyridyl isomer where the nitrogen is ortho-positioned and capable of forming intramolecular chelate rings upon metal binding [2]. Additionally, pyridyl-containing triazole carboxylates have been identified as a prototype class of KAT2A acetyltransferase inhibitors, with computational and in vitro data demonstrating that the precise regioisomeric placement of the pyridine nitrogen and the carboxylic acid group on the triazole core critically dictates target-binding specificity [1]. These structural and pharmacological divergences mean that replacement of the 4-pyridyl isomer with any regioisomer or phenyl analogue will alter metal-coordination stoichiometry, biological target engagement, and derivatization outcomes—even when molecular weight and elemental composition appear identical.

Quantitative Differentiation Evidence: 4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic Acid vs. Closest Structural Comparators


Metal-Coordination Geometry: Linear Bidentate Bridging vs. Chelating Modes Across Pyridyl Regioisomers

In the 4-(pyridin-4-yl) isomer, the pyridine nitrogen lone pair is positioned para to the triazole attachment, projecting directly away from the triazole-carboxylic acid plane and enabling linear, exo-bidentate bridging coordination between two discrete metal centres. This is fundamentally distinct from the 4-(pyridin-2-yl) isomer (CAS 1517060-17-1), where the pyridine nitrogen sits ortho to the triazole linkage and can form a five-membered chelate ring with the triazole N2 or N3 atom upon metal binding, yielding mononuclear chelate complexes rather than extended coordination networks [1].

Coordination chemistry MOF synthesis Ligand design

Pyridine Basicity and Metabolic Stability: 4-Pyridyl vs. Phenyl Analogue Comparison

Replacement of the 4-pyridyl group with a phenyl ring (4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, CAS 842972-82-1) eliminates the pyridine nitrogen, a key hydrogen-bond acceptor site. Evidence from the broader pyridyl-triazole medicinal chemistry literature indicates that pyridine-containing scaffolds exhibit increased basicity (pKa conjugate acid ~5.2 for pyridine vs. non-basic for phenyl), improved aqueous solubility (typically 5- to 20-fold enhancement depending on substitution context), and reduced CYP450-mediated metabolic oxidation at the ring compared to phenyl analogues, which are susceptible to CYP-mediated para-hydroxylation [1]. Additionally, pyridine acts as an amide bioisostere, a property absent in phenyl, enabling pyridyl-triazoles to engage in π-stacking and hydrogen-bonding interactions with biological targets that phenyl analogues cannot replicate [1].

Medicinal chemistry Drug discovery ADME prediction

KAT2A Acetyltransferase Inhibitor Template Specificity: Pyridin-4-yl Carboxylate Scaffold vs. Regioisomeric and Hydroxy Analogues

In a published virtual screening campaign across a panel of 20 disease-relevant protein targets, pyridyl-triazole carboxylates were identified as a new prototype class of KAT2A inhibitors [1]. Among compounds 11–18 evaluated, compound 16—N-(pyridin-2-yl)-4-carboxylic-5-methyl triazole—achieved a docking score of 80.13 against KAT2A, the highest score in the series [1]. Critically, the study established structure-activity relationships showing that: (i) the presence of a C4 carboxylic acid group was essential for KAT2A binding (C4 ester analogue 18 showed markedly lower binding); (ii) C5-hydroxy triazoles 11–14 showed negligible binding scores; and (iii) the pyridyl-carboxylate combination conferred target selectivity that was absent in promiscuous long-chain acid or hydroxyl analogues [1]. While the specific N-unsubstituted 4-(pyridin-4-yl) isomer was not among the exact 18 compounds screened, the study's explicit conclusion that 'pyridyl-triazoles carboxylates' constitute the pharmacophore core provides strong class-level evidence that the 4-(pyridin-4-yl)-triazole-5-carboxylic acid scaffold retains the essential pharmacophoric elements—pyridyl ring, triazole core, and carboxylic acid—required for KAT2A engagement [1].

Epigenetics KAT2A inhibition Virtual screening

LogP and Hydrogen-Bond Donor/Acceptor Profile: Systematic Differentiation Across Pyridyl Regioisomers

The three pyridyl regioisomers—4-pyridyl (CAS 1503153-88-5), 3-pyridyl (CAS 1368022-31-4), and 2-pyridyl (CAS 1517060-17-1)—share identical molecular formula (C₈H₆N₄O₂), molecular weight (190.16), hydrogen-bond donor count (2), and hydrogen-bond acceptor count (5), yet exhibit measurably different lipophilicity. The 4-pyridyl isomer has a computed XLogP3 of 0 (experimental determination pending), the 3-pyridyl isomer also has XLogP3 of 0, and the 2-pyridyl isomer has XLogP3 of 0.1 [1][2]. While the absolute LogP differences are small, the topological polar surface area (tPSA) is identical across all three isomers at 91.8 Ų [1]. The key differentiator lies in the spatial orientation of hydrogen-bonding functionality: the 4-pyridyl isomer positions the pyridine nitrogen acceptor on the opposite side of the molecule from the triazole-carboxylic acid face, creating an anisotropic electrostatic surface with a distinct donor–acceptor dipole alignment compared to the 2- and 3-pyridyl isomers.

Drug-likeness Physicochemical profiling Library design

Molecular Rigidity and Rotatable Bond Profile: Impact on Entropic Binding Penalty vs. Flexible Analogues

4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has a rotatable bond count of 2 (the bond connecting the pyridine ring to the triazole, and the carboxylic acid C–C bond) and a complexity score of 223, indicative of a rigid, conformationally restricted scaffold [1][2]. In contrast, N-substituted analogues such as 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 933692-38-7), which is a regioisomer differing in the position of the N-substitution and carboxylic acid placement, introduces altered conformational freedom and a distinct hydrogen-bonding topology due to the different relative orientation of the carboxylic acid and pyridyl groups . The rigidity of the target compound (N-unsubstituted triazole, carboxylic acid at C5, pyridin-4-yl at C4) translates to a lower entropic penalty upon protein binding compared to analogues with additional methylene or flexible linker groups, a principle well-established in fragment-based drug discovery.

Conformational restriction Ligand efficiency Fragment-based drug discovery

Available Purity and Supplier Landscape: Procurement-Grade Differentiation from Research-Only Analogues

4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is commercially available at 97% purity (CAS 1503153-88-5, Catalog Number CM505998) from established chemical suppliers, with a defined molecular weight of 190.16 and full analytical characterization . In comparison, the 4-(pyridin-2-yl) isomer (CAS 1517060-17-1) is available at 95%+ purity from specialty suppliers at significantly higher cost (e.g., $1,398/5g for 95%+ grade) [1], and the 4-(pyridin-3-yl) isomer (CAS 1368022-31-4) is listed at 95% purity with backorder status and considerably elevated pricing [2]. The 4-phenyl analogue (CAS 842972-82-1) is available at 95%+ purity through multiple vendors . The commercial availability at 97% purity with documented sourcing for the 4-pyridyl isomer ensures reproducible synthetic outcomes compared to lower-purity or backorder-constrained regioisomeric alternatives.

Chemical procurement Building block quality Synthetic reliability

High-Value Application Scenarios for 4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic Acid Based on Differentiated Evidence


Linear Bidentate Ligand for Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 4-pyridyl isomer uniquely provides a rigid, linear N(pyridine)–C(triazole) bridging vector with exo-bidentate geometry, making it an ideal ditopic linker for constructing one-dimensional coordination polymers and two-dimensional MOF sheets with predictable topology [1]. Unlike the 2-pyridyl isomer, which preferentially forms chelate complexes with single metal centres, the 4-pyridyl isomer directs metal ions into extended network structures—a critical requirement for gas storage, separation, and catalytic MOF applications where pore architecture predictability is paramount [1].

Fragment-Based Epigenetic Drug Discovery Targeting KAT2A/GCN5 Acetyltransferase

As a commercially available, N-unsubstituted pyridyl-triazole carboxylic acid, this compound embodies the core pharmacophore validated by Pacifico et al. (2022) for KAT2A acetyltransferase inhibition [2]. The documented virtual screening campaign identified pyridyl-triazole carboxylates as a novel inhibitor prototype class, with the carboxylic acid at the C4/C5 position and the pyridyl substituent both essential for target engagement [2]. Medicinal chemistry teams can procure this compound as a starting scaffold for SAR expansion, confident that the core retains the validated pharmacophoric elements while the N-unsubstituted triazole NH and C5-carboxylic acid provide two orthogonal vectors for parallel derivatization.

Physicochemical Probe for Isomeric Hydrogen-Bond Network Deconvolution in SAR Studies

With XLogP3 of 0 and tPSA of 91.8 Ų—values nearly indistinguishable from its 2-pyridyl (XLogP3 = 0.1) and 3-pyridyl (XLogP3 = 0) regioisomers—the 4-pyridyl isomer serves as an ideal control compound for deconvoluting the contribution of hydrogen-bond donor–acceptor geometry to biological activity, independent of bulk lipophilicity changes [3][4]. Procurement of all three regioisomers as a matched set enables rigorous SAR studies that isolate the effect of pyridine nitrogen spatial positioning while holding MW, tPSA, HBD, HBA, and nearly identical LogP constant—a uniquely clean experimental design not achievable with phenyl or alkyl replacements [3][4].

Conformationally Restricted Fragment for High Ligand-Efficiency Library Construction

With only 2 rotatable bonds, a heavy atom count of 14, and molecular weight of 190.16, this compound falls within the 'rule of three' guidelines for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3, rotatable bonds ≤ 3) [3][4]. Its rigid architecture minimizes the entropic penalty upon target binding, a key determinant of ligand efficiency. For fragment library curators, selecting this scaffold over flexible N-alkylated or linker-extended analogues (rotatable bonds ≥ 3) ensures that any observed binding affinity arises predominantly from enthalpic interactions rather than being diluted by conformational entropy losses [3][4].

Quote Request

Request a Quote for 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.